molecular formula C13H8F2O2 B1422153 2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 505082-93-9

2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1422153
M. Wt: 234.2 g/mol
InChI Key: UJTASLZZBMTSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid” is also known as Diflunisal . It is an analytical standard with the empirical formula C13H8F2O3 . Its molecular weight is 250.20 .


Molecular Structure Analysis

The molecular structure of Diflunisal can be represented by the SMILES string FC1=CC(F)=CC=C1C2=CC(C(O)=O)=C(O)C=C2 . The InChI representation is 1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18) .

Scientific Research Applications

Synthesis and Characterization

  • Organotin(IV) carboxylates with 2',4'-difluoro-4-hydroxy-[1,1']-biphenyl-3-carboxylic acid were synthesized and characterized, showcasing the potential in forming stable chemical structures with unique geometries, useful in the study of molecular interactions and structures (Ahmad et al., 2002).

Crystallography

  • Research on the hydrate form of 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid (diflunisal) elucidated the crystal lattice structure, providing insights into its molecular arrangement and interactions which are valuable for the development of new materials (Hansen et al., 2001).

Medicinal Chemistry

  • The synthesis and evaluation of diflunisal hydrazide-hydrazones revealed potential antimycobacterial and antimicrobial properties, indicating its role in the development of new therapeutic agents (Küçükgüzel et al., 2003).

Organic Chemistry and Catalysis

  • The compound has been involved in studies related to metalation reactions, offering pathways for creating diverse organic molecules and facilitating advancements in synthetic organic chemistry (Tilly et al., 2006).

Material Science

  • In the field of material science, derivatives of this compound have been examined for their role in forming metal-organic frameworks, which are critical in applications like gas sorption, electrocatalysis, and sensing (Qiu et al., 2020).

Advanced Functional Materials

  • The study of pseudosymmetry and polymorphism in derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid contributes to understanding weak interactions in crystal structures, which is crucial for the design of advanced functional materials (Owczarzak et al., 2013).

Safety And Hazards

Diflunisal is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

4-(2,3-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTASLZZBMTSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683280
Record name 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Difluorophenyl)benzoic acid

CAS RN

505082-93-9
Record name 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Citations

For This Compound
2
Citations
A Zutz, L Chen, F Sippl, A Humpe… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
During infection with the human immunodeficiency virus type 1 (HIV-1), latent reservoirs are established that circumvent full eradication of the virus by antiretroviral therapy (ART) and …
Number of citations: 8 journals.asm.org
I Abdullah - 2015 - search.proquest.com
Poly (ADP-ribose) polymerases (PARPs) play diverse roles in various cellular processes that involve DNA repair and programmed cell death. Amongst these polymerases is PARP-1, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.